molecular formula C11H10N2O3 B11804865 2-(4-Aminophenyl)-5-methyloxazole-4-carboxylic acid

2-(4-Aminophenyl)-5-methyloxazole-4-carboxylic acid

Cat. No.: B11804865
M. Wt: 218.21 g/mol
InChI Key: KHEUQPLMGCOFQK-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid is a heterocyclic compound that features an oxazole ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenylacetic acid with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis . In medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(4-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,12H2,1H3,(H,14,15)

InChI Key

KHEUQPLMGCOFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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